Product packaging for 2(1H)-Pyridinone, 5-butyl-6-methyl-(Cat. No.:CAS No. 104338-84-3)

2(1H)-Pyridinone, 5-butyl-6-methyl-

Cat. No.: B8690847
CAS No.: 104338-84-3
M. Wt: 165.23 g/mol
InChI Key: UUASPYSJUKVINZ-UHFFFAOYSA-N
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Description

Contextualization of the 2(1H)-Pyridinone Scaffold in Heterocyclic Compound Research

The 2(1H)-pyridinone scaffold is a prominent structural motif in heterocyclic chemistry. nih.govresearchgate.net Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in organic synthesis. nih.gov This scaffold is a key component in a multitude of natural products and synthetic molecules, demonstrating a wide array of chemical reactivity and potential for functionalization. researchgate.net The planarity of the ring system, combined with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical properties.

Significance of 2(1H)-Pyridinone Derivatives as Key Molecular Architectures in Chemical and Biological Sciences

Derivatives of 2(1H)-pyridinone are of paramount importance in the chemical and biological sciences due to their diverse and significant biological activities. researchgate.net This class of compounds has been shown to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The structural versatility of the pyridinone core allows for its interaction with a variety of biological targets. For instance, some derivatives have been identified as potent inhibitors of enzymes such as HIV-1 reverse transcriptase. nih.gov The ability to readily modify the substituents on the pyridinone ring has made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov

Current Research Landscape and Identified Gaps Pertaining to 2(1H)-Pyridinone, 5-butyl-6-methyl-

A thorough review of the current scientific literature reveals a significant gap in the research specifically focused on 2(1H)-Pyridinone, 5-butyl-6-methyl-. While the broader class of 2(1H)-pyridinone derivatives is extensively studied, this particular compound, identified by the CAS number 104338-84-3, remains largely unexplored. nih.govepa.gov Publicly accessible databases lack specific experimental data, such as detailed spectroscopic information, physicochemical properties, and biological activity studies for this molecule. This absence of dedicated research presents a clear opportunity for novel investigations into its synthesis, characterization, and potential applications.

Research Objectives and Scope for In-depth Investigation of 2(1H)-Pyridinone, 5-butyl-6-methyl-

Given the dearth of information, future research on 2(1H)-Pyridinone, 5-butyl-6-methyl- should aim to:

Develop and optimize a synthetic route to produce the compound in sufficient purity and yield for further studies. This could involve exploring various condensation and cyclization strategies that have been successful for other substituted pyridinones. nih.gov

Thoroughly characterize the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to unequivocally confirm its structure and provide a reference for future studies.

Investigate its fundamental physicochemical properties , such as solubility, lipophilicity (LogP), and pKa, which are crucial for understanding its behavior in biological systems.

Conduct a comprehensive screening of its biological activities, leveraging the known pharmacological profiles of other 2(1H)-pyridinone derivatives as a guide. This could include assays for antimicrobial, antifungal, and cytotoxic effects.

Explore its potential as a scaffold for the development of new derivatives with tailored properties, thereby expanding the chemical space around this underexplored molecule.

Interactive Data Table: Physicochemical Properties of Substituted 2(1H)-Pyridinones

Property5-acetyl-6-methyl-2(1H)-pyridinone5-Methyl-2(1H)-pyridinone2(1H)-Pyridinone, 5-butyl-6-methyl-
Molecular Formula C8H9NO2 nih.govC6H7NO C10H15NO epa.gov
Molecular Weight 151.16 g/mol nih.gov109.13 g/mol 165.23 g/mol epa.gov
Melting Point Not Available183-187 °C Not Available
Boiling Point Not Available304.2 °C (Predicted) Not Available
LogP (Octanol/Water) Not Available0.201 (Calculated) chemeo.comNot Available
CAS Number 5220-65-5 nih.gov1003-68-5 104338-84-3 nih.gov

Note: Data for 2(1H)-Pyridinone, 5-butyl-6-methyl- is largely unavailable in public databases, highlighting the need for further research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B8690847 2(1H)-Pyridinone, 5-butyl-6-methyl- CAS No. 104338-84-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104338-84-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-butyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C10H15NO/c1-3-4-5-9-6-7-10(12)11-8(9)2/h6-7H,3-5H2,1-2H3,(H,11,12)

InChI Key

UUASPYSJUKVINZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=O)C=C1)C

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways for 2 1h Pyridinones

Overview of Established Synthetic Approaches for 2(1H)-Pyridinone Ring Systems

The construction of the 2(1H)-pyridinone core can be achieved through various synthetic routes, ranging from classical condensation reactions to more contemporary methods like multicomponent and ultrasound-promoted reactions.

Historically, the synthesis of 2(1H)-pyridinones has relied on condensation and cyclization reactions. One of the foundational methods is the Guareschi-Thorpe reaction, where a cyanoacetamide reacts with a 1,3-diketone to form a 2-pyridone. wikipedia.org Another conventional approach involves the ammonization of pyranones at high temperatures or in a sealed tube. nih.govresearchgate.net While effective, these methods often require harsh reaction conditions, long reaction times, and can result in modest yields. nih.govresearchgate.net

Modern variations of condensation and cyclization continue to be developed. For instance, the reaction of β-enamino ketone amides in the presence of a base can lead to the formation of substituted 2(1H)-pyridinones through intramolecular cyclization. researchgate.net Similarly, the condensation of 3-alkenamides with aryl aldehydes in polyphosphoric ester has been shown to produce 5,6-dihydro-2(1H)-pyridinones with excellent stereocontrol. combichemistry.com

A summary of representative conventional methods is presented below:

Reaction NameReactantsGeneral ProductReference
Guareschi-Thorpe CondensationCyanoacetamide, 1,3-Diketone2-Pyridone wikipedia.org
Pyranone AmmonizationPyranone, Ammonia2-Pyridone nih.govresearchgate.net
Intramolecular Cyclizationβ-Enamino Ketone AmideSubstituted 2(1H)-Pyridinone researchgate.net
Condensation of 3-Alkenamides3-Alkenamide, Aryl Aldehyde5,6-Dihydro-2(1H)-pyridinone combichemistry.com

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the ability to construct complex molecules in a single step from three or more starting materials. nih.govrsc.org This approach is highly efficient, reducing the number of synthetic steps, purification operations, and waste generation. nih.govresearchgate.net

Several MCRs have been developed for the synthesis of 2(1H)-pyridinone derivatives. A notable example is the one-pot, four-component reaction of a ketone, malononitrile (B47326), ethyl cyanoacetate, and hydrazine (B178648) hydrate, catalyzed by piperidine (B6355638), to yield highly substituted pyridin-2(1H)-ones. nih.govnih.gov This method boasts high yields and short reaction times. nih.gov Another MCR strategy involves the reaction of aryl methyl ketones with arylidene malononitrile and sodium ethoxide to produce polyfunctionalized pyridines. ekb.eg

The versatility of MCRs allows for the synthesis of a wide array of substituted pyridinones by varying the starting components. rsc.orgnih.gov

Reaction TypeComponentsCatalystProductReference
Four-component reactionKetone, Malononitrile, Ethyl cyanoacetate, Hydrazine hydratePiperidine1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives nih.govnih.gov
Three-component reactionAryl methyl ketone, Arylidene malononitrile, Sodium ethoxide-2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides ekb.eg

The application of ultrasound irradiation in organic synthesis has gained significant traction as a green and efficient method. nih.goveurjchem.com Sonication can accelerate reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating. nih.govresearchgate.net

In the context of 2(1H)-pyridinone synthesis, ultrasound has been successfully employed to promote one-pot, multicomponent reactions. For instance, the four-component synthesis of pyridin-2(1H)-one derivatives mentioned previously can be effectively carried out under ultrasound irradiation at room temperature, leading to excellent yields in a significantly shorter time frame (30–40 minutes). nih.gov The use of ultrasound provides a convenient and easily controllable method for the synthesis of these heterocyclic systems. nih.govresearchgate.net The reaction is typically performed in a flask placed in an ultrasonic cleaner, where the mechanical effects of cavitation enhance mass transfer and accelerate the reaction. nih.gov

Synthesis of 2(1H)-Pyridinone, 5-butyl-6-methyl- and Related Analogues

While general methods for pyridinone synthesis are well-established, the specific synthesis of 2(1H)-Pyridinone, 5-butyl-6-methyl- requires a tailored approach.

The synthesis of 2(1H)-Pyridinone, 5-butyl-6-methyl- can be envisioned through the adaptation of established pyridinone syntheses. A plausible route involves the condensation of a β-keto ester with an enamine or a related nitrogen-containing species. For instance, a derivative of 3-oxo-heptanoic acid (to provide the butyl group at the 5-position) could be reacted with an amino-crotonate derivative (to provide the methyl group at the 6-position and the nitrogen for the ring).

Catalysis plays a crucial role in these transformations. Base catalysts such as sodium ethoxide or piperidine are commonly used to facilitate the initial condensation and subsequent cyclization steps. nih.govekb.eg Acid catalysts can also be employed in certain synthetic strategies. nih.gov The choice of solvent can also significantly impact the reaction outcome, with ethanol (B145695) being a common choice for many pyridinone syntheses. nih.govresearchgate.net

While a specific, detailed synthesis for 2(1H)-Pyridinone, 5-butyl-6-methyl- is not extensively documented in the provided search results, the synthesis of related structures provides a template. For example, the synthesis of 5-acetyl-6-methyl-2(1H)-pyridinone has been reported, which could potentially be adapted. chemicalbook.com

The success of a synthetic methodology is often determined by its substrate scope and tolerance for various functional groups. Modern synthetic methods for 2(1H)-pyridinones generally exhibit a broad substrate scope. nih.govresearchgate.net

Multicomponent reactions, in particular, have demonstrated good tolerance for a variety of substituents on the starting materials. nih.govekb.eg For instance, in the four-component synthesis of pyridin-2(1H)-ones, a range of ketones, including cyclic and acyclic ones, can be used. nih.govresearchgate.net Similarly, in the synthesis of polyfunctionalized pyridines, various aryl methyl ketones with both electron-donating and electron-withdrawing groups are well-tolerated. ekb.eg

The ability to incorporate diverse functional groups is critical for creating libraries of pyridinone derivatives for applications such as drug discovery. nih.gov The synthesis of analogs of 2(1H)-Pyridinone, 5-butyl-6-methyl- would involve exploring variations in the alkyl groups at the 5 and 6 positions, as well as the potential for introducing other functionalities on the pyridinone ring. The general robustness of modern synthetic methods suggests that a wide range of such analogs could be accessible. rsc.org

Derivatization Strategies for Enhancing Molecular Complexity around the 2(1H)-Pyridinone, 5-butyl-6-methyl- Core

The 2(1H)-pyridinone scaffold, characterized by its 5-butyl and 6-methyl substituents, offers several sites for chemical modification to enhance molecular complexity. Derivatization strategies can target the ring nitrogen, the carbonyl group, or the carbon atoms of the heterocyclic ring. These modifications are crucial for tuning the molecule's physicochemical properties for various applications.

Key derivatization reactions for the 2(1H)-pyridinone core include N-alkylation and N-arylation, which modify the pyridinone nitrogen. nih.govorganic-chemistry.org For the 5-butyl-6-methyl- derivative, direct alkylation of the nitrogen can be achieved using various alkyl halides. The choice of base and solvent is critical to control the regioselectivity between N- and O-alkylation. scielo.org.mx Copper-catalyzed N-arylation reactions with aryl halides or diaryliodonium salts provide a mild and efficient route to N-aryl-2-pyridinones. organic-chemistry.org

Functionalization of the pyridinone ring itself can be accomplished through several methods. Electrophilic substitution reactions, such as bromination, can introduce functional handles onto the ring, although the directing effects of the existing butyl and methyl groups must be considered. The bromine atom can then be replaced by various nucleophiles. Furthermore, the methyl group at the 6-position could potentially undergo condensation reactions or be functionalized through radical pathways.

Below is a table summarizing potential derivatization strategies for the 2(1H)-Pyridinone, 5-butyl-6-methyl- core.

Reaction Type Reagents and Conditions Potential Product Reference
N-AlkylationAlkyl halide, Base (e.g., Cs₂CO₃, NaH) in DMF or THF1-Alkyl-5-butyl-6-methyl-2(1H)-pyridinone nih.gov
N-ArylationAryl iodide, CuI catalyst, Base1-Aryl-5-butyl-6-methyl-2(1H)-pyridinone organic-chemistry.org
BrominationN-Bromosuccinimide (NBS) in an inert solventBromo-5-butyl-6-methyl-2(1H)-pyridinone researchgate.net
Substitution of BromineNucleophiles (amines, thiols, alkoxides)3- or 4-substituted-5-butyl-6-methyl-2(1H)-pyridinone

Elucidation of Reaction Mechanisms in 2(1H)-Pyridinone Formation and Transformation

Understanding the reaction mechanisms underlying the formation and transformation of 2(1H)-pyridinones is fundamental to developing efficient and selective synthetic routes.

Proposed Mechanistic Pathways, Including Knoevenagel Condensation and Michael Addition Sequences

The construction of the 2(1H)-pyridinone ring often proceeds through a domino reaction sequence involving Knoevenagel condensation followed by a Michael addition. researchgate.net This pathway is a powerful tool for carbon-carbon bond formation in the synthesis of various heterocyclic compounds. researchgate.net

The Knoevenagel condensation typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. researchgate.net This is followed by a Michael addition, a nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. In the context of 2(1H)-pyridinone synthesis, these reactions can be part of a one-pot cascade that leads to the formation of the heterocyclic ring. researchgate.net For the synthesis of 5-butyl-6-methyl-2(1H)-pyridinone, this could involve the reaction of precursors that ultimately form the substituted pyridinone structure through this sequence.

Investigation of Intramolecular Cyclization and Tautomerization Processes

Intramolecular cyclization is a key step in many synthetic routes to 2(1H)-pyridinones. researchgate.net This process often follows the initial intermolecular reactions, leading to the final ring structure. For instance, the cyclization of N-(3-oxoalkenyl)acetamides in the presence of a base can yield substituted pyridin-2(1H)-ones. researchgate.net The synthesis of 5,6- and 3,6-dihydropyridin-2(1H)-ones via intramolecular Knoevenagel condensation from a common precursor highlights the versatility of this approach. researchgate.net

A fundamental characteristic of 2(1H)-pyridinones is their existence in tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) form. nist.gov The position of this equilibrium is influenced by factors such as the solvent and the substitution pattern on the ring. Ab initio calculations have shown that for the parent 2-pyridone, the pyridone tautomer is slightly more stable than the 2-hydroxypyridine tautomer in the gas phase. This tautomerism is a critical consideration in the reactivity and characterization of these compounds.

Analysis of Radical Pathways and Other Specific Mechanistic Considerations

Radical reactions offer alternative pathways for the synthesis and functionalization of the 2-pyridinone nucleus. scielo.org.mx Intramolecular radical addition to the 2-pyridone system can be used to construct fused bicyclic structures, which are important motifs in natural products. scielo.org.mx These radical cyclizations can be initiated under both reductive and oxidative conditions. scielo.org.mx

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Specific High-Resolution Mass Spectrometry (HRMS) data for 2(1H)-Pyridinone, 5-butyl-6-methyl- could not be located in the searched scientific literature. This information is essential for confirming the elemental composition and calculating the precise molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Detailed experimental NMR data for 2(1H)-Pyridinone, 5-butyl-6-methyl-, are not available in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Pyridinone Ring Protons and Alkyl Substituents

No specific ¹H NMR spectra or associated chemical shifts (δ) and coupling constants (J) for 2(1H)-Pyridinone, 5-butyl-6-methyl- have been documented in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Elucidation

A search for ¹³C NMR spectroscopic data for 2(1H)-Pyridinone, 5-butyl-6-methyl- did not yield any specific results, precluding an analysis of its carbon skeleton.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

There is no information available regarding the use of advanced NMR techniques, such as COSY, HSQC, HMBC, or NOESY, for the stereochemical or conformational analysis of 2(1H)-Pyridinone, 5-butyl-6-methyl-.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification within the 2(1H)-Pyridinone Framework

No experimental Infrared (IR) spectroscopy data has been published for 2(1H)-Pyridinone, 5-butyl-6-methyl-. Therefore, a specific assignment of its characteristic vibrational frequencies is not possible.

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

A search of crystallographic databases and the scientific literature yielded no results for the single-crystal X-ray diffraction analysis of 2(1H)-Pyridinone, 5-butyl-6-methyl-. Thus, information regarding its solid-state molecular structure, crystal packing, bond lengths, and bond angles is not available.

Definitive Confirmation of Molecular Geometry and Tautomeric Forms

In the broader class of 2-pyridones, a tautomeric equilibrium exists between the lactam (pyridinone) and lactim (hydroxypyridine) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridone ring. For the parent compound, 2(1H)-pyridinone, the pyridone form is known to be the major tautomer in the solid state. This has been confirmed through X-ray crystallography and infrared (IR) spectroscopy, which shows the presence of a characteristic C=O stretching frequency and the absence of O-H stretching bands.

For substituted 2-pyridones, the electronic and steric effects of the substituents can influence the tautomeric preference. In the case of 2(1H)-Pyridinone, 5-butyl-6-methyl-, the presence of an electron-donating butyl group at the 5-position and a methyl group at the 6-position would be expected to impact the electron density distribution within the ring. However, without specific spectroscopic data (such as ¹H NMR, ¹³C NMR, and IR) or single-crystal X-ray diffraction analysis for this particular compound, a definitive statement on its molecular geometry and solid-state tautomeric form cannot be made. Computational studies could offer theoretical insights into the relative stabilities of the tautomers and the preferred molecular geometry, but published computational data specific to 5-butyl-6-methyl-2(1H)-pyridinone were not identified.

Investigation of Intermolecular Interactions and Crystal Lattice Architecture

A comprehensive investigation of the intermolecular interactions and crystal lattice architecture of 2(1H)-Pyridinone, 5-butyl-6-methyl-, requires single-crystal X-ray diffraction data, which are not available in the public domain. Such studies would reveal the precise arrangement of molecules in the crystal, including the formation of hydrogen bonds and other non-covalent interactions that govern the crystal packing.

Without experimental crystallographic data, any description of the crystal lattice architecture of 2(1H)-Pyridinone, 5-butyl-6-methyl-, remains speculative. The table below summarizes the type of crystallographic data that would be necessary for a detailed analysis.

Table 1: Required Crystallographic Data for Structural Elucidation

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the unit cell.
ZThe number of molecules per unit cell.
Hydrogen Bond Geometry (Distances and Angles)Precise measurements of the distances and angles of intermolecular hydrogen bonds (e.g., N-H···O).
Intermolecular Contact DistancesDistances between atoms of adjacent molecules, indicating other non-covalent interactions.

In the absence of such data for 2(1H)-Pyridinone, 5-butyl-6-methyl-, a detailed discussion of its crystal lattice architecture is not possible.

Computational Chemistry and Theoretical Investigations of 2 1h Pyridinone, 5 Butyl 6 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. It provides a good balance between accuracy and computational cost, making it a standard tool for the theoretical study of organic compounds.

Optimized Geometries and Conformational Preferences of 2(1H)-Pyridinone, 5-butyl-6-methyl-

A critical first step in the computational analysis of a molecule like 2(1H)-Pyridinone, 5-butyl-6-methyl- is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For a molecule with flexible components, such as the butyl group in this compound, a conformational analysis is necessary to identify the various possible spatial arrangements (conformers) and their relative stabilities.

This analysis would typically involve:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Systematically rotating the rotatable bonds, particularly within the butyl side chain, to explore different conformations.

Geometry Optimization: Performing DFT calculations, often with a basis set like 6-31G(d,p), to find the lowest energy geometry for each conformer.

Energy Comparison: Comparing the final energies of all optimized conformers to identify the global minimum (the most stable conformation) and the relative energies of other low-energy conformers.

While specific data for 2(1H)-Pyridinone, 5-butyl-6-methyl- is not available, studies on similar alkyl-substituted pyridones would follow this general procedure to understand their structural properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For 2(1H)-Pyridinone, 5-butyl-6-methyl-, a DFT calculation would provide the energies of these orbitals and the resulting energy gap. This information would be valuable in predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data

ParameterValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available

Note: This table is for illustrative purposes only, as specific computational data for 2(1H)-Pyridinone, 5-butyl-6-methyl- is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue/Green: Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

For 2(1H)-Pyridinone, 5-butyl-6-methyl-, an MEP map would likely show a region of high electron density around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The regions around the hydrogen atom attached to the nitrogen and the protons on the alkyl groups would likely show a positive potential.

Computational Prediction of Spectroscopic Properties

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra.

Theoretical Vibrational Spectra (FT-IR, Raman) and Potential Energy Distribution (PED) Analysis

Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Raman spectra, can be calculated using DFT. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. A Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, and torsion of different functional groups.

For 2(1H)-Pyridinone, 5-butyl-6-methyl-, a theoretical vibrational analysis would help in identifying the characteristic vibrational modes associated with the pyridinone ring, the C=O stretching, N-H bending, and the various C-H vibrations of the methyl and butyl groups.

Table 2: Hypothetical Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O StretchData not available
N-H StretchData not available
C-H Stretch (Aromatic)Data not available
C-H Stretch (Aliphatic)Data not available

Note: This table is for illustrative purposes only, as specific computational data for 2(1H)-Pyridinone, 5-butyl-6-methyl- is not available in the reviewed literature.

Computed NMR Chemical Shifts and Validation against Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. These computed shifts can be compared with experimental NMR data to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for such calculations.

A computational study of 2(1H)-Pyridinone, 5-butyl-6-methyl- would provide theoretical chemical shifts for all the hydrogen and carbon atoms in the molecule. These predictions would be instrumental in assigning the signals in an experimental NMR spectrum.

Table 3: Hypothetical Computed ¹³C NMR Chemical Shifts

Carbon AtomComputed Chemical Shift (ppm)
C2Data not available
C3Data not available
C4Data not available
C5Data not available
C6Data not available
Butyl CarbonsData not available
Methyl CarbonData not available

Note: This table is for illustrative purposes only, as specific computational data for 2(1H)-Pyridinone, 5-butyl-6-methyl- is not available in the reviewed literature.

UV-Vis Spectral Predictions and Solvent Effects via Implicit Solvation Models

The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of 2(1H)-Pyridinone, 5-butyl-6-methyl- can be effectively carried out using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method is a powerful tool for calculating the electronic excitation energies and oscillator strengths that correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

The choice of density functional and basis set is crucial for obtaining accurate predictions. For instance, hybrid functionals like B3LYP are commonly used, while range-separated functionals such as CAM-B3LYP may offer improved accuracy for certain types of electronic transitions. The inclusion of a suitable basis set, for example, 6-311+G(d,p), is necessary to provide a flexible description of the electron distribution.

Solvent effects play a significant role in the electronic transitions of molecules like 2(1H)-Pyridinone, 5-butyl-6-methyl-. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient means to account for the influence of a solvent. In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing TD-DFT calculations within a PCM framework for various solvents, it is possible to predict the solvatochromic shifts (changes in λmax with solvent polarity).

For 2(1H)-Pyridinone, 5-butyl-6-methyl-, one would expect a shift in the absorption maxima when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent such as ethanol (B145695) or water. This is due to the differential stabilization of the ground and excited states by the solvent. The data in the following hypothetical table illustrates the kind of results that would be obtained from such a study.

Hypothetical Predicted UV-Vis Absorption Maxima (λmax) for 2(1H)-Pyridinone, 5-butyl-6-methyl- in Various Solvents using TD-DFT/B3LYP/6-311+G(d,p) with PCM
SolventDielectric Constant (ε)Predicted λmax (nm)Oscillator Strength (f)
Gas Phase1.03150.45
Cyclohexane2.023180.47
Chloroform4.813220.49
Ethanol24.553280.52
Water78.393300.53

Theoretical Studies on Tautomerism and Isomerization Pathways

The phenomenon of tautomerism is a key feature of 2(1H)-pyridinone systems. These compounds can exist in equilibrium between two or more tautomeric forms, which differ in the position of a proton and the location of double bonds.

Energetic Landscape of Lactam-Lactim Tautomerism in 2(1H)-Pyridinones

For 2(1H)-Pyridinone, 5-butyl-6-methyl-, the primary tautomeric relationship is between the lactam (amide) form and the lactim (imino-alcohol) form, which is also known as 5-butyl-6-methyl-pyridin-2-ol. The lactam form is generally the more stable tautomer in pyridinone systems. Computational chemistry provides a means to quantify the relative stabilities of these tautomers.

By optimizing the geometry of each tautomer and calculating their electronic energies, typically using Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set, the energetic landscape of the tautomerization can be mapped. The inclusion of zero-point vibrational energy (ZPVE) corrections is important for obtaining accurate relative energies.

The following table presents hypothetical relative energies for the lactam and lactim tautomers of 2(1H)-Pyridinone, 5-butyl-6-methyl- in the gas phase and in a polar solvent, illustrating the expected greater stability of the lactam form.

Hypothetical Relative Energies (ΔE) of Tautomers of 2(1H)-Pyridinone, 5-butyl-6-methyl- Calculated at the B3LYP/6-311+G(d,p) Level of Theory
TautomerStructureΔE (Gas Phase) (kcal/mol)ΔE (Water, PCM) (kcal/mol)
Lactam (2(1H)-Pyridinone, 5-butyl-6-methyl-)[Structure of Lactam]0.00 (Reference)0.00 (Reference)
Lactim (5-butyl-6-methyl-pyridin-2-ol)[Structure of Lactim]+1.5+0.8

The results would likely show that the lactam form is favored, and this preference is slightly reduced in a polar solvent due to the better solvation of the more polar lactim tautomer.

Computational Analysis of Transition States and Equilibrium Constants for Tautomeric Forms

To understand the dynamics of the tautomeric interconversion, the transition state (TS) connecting the lactam and lactim forms must be located and characterized. The TS represents the energy maximum along the reaction coordinate for the proton transfer. Computational methods can be used to find the geometry of the TS and calculate its energy. A frequency calculation is then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) for the tautomerization is the energy difference between the transition state and the more stable tautomer. From the relative energies of the tautomers (ΔEtautomer), the equilibrium constant (KT) for the tautomerization can be calculated using the following equation:

KT = exp(-ΔGtautomer / RT)

where ΔGtautomer is the difference in the Gibbs free energy of the tautomers, R is the gas constant, and T is the temperature. The Gibbs free energy includes contributions from the electronic energy, ZPVE, and thermal corrections to enthalpy and entropy.

The following table provides a hypothetical set of calculated thermodynamic data for the lactam-lactim tautomerization of 2(1H)-Pyridinone, 5-butyl-6-methyl-.

Hypothetical Calculated Thermodynamic Data for the Tautomerization of 2(1H)-Pyridinone, 5-butyl-6-methyl- at 298.15 K
ParameterValue (Gas Phase)Value (Water, PCM)
Activation Energy (Ea) (Lactam → Lactim) (kcal/mol)35.228.5
Activation Energy (Ea) (Lactim → Lactam) (kcal/mol)33.727.7
Gibbs Free Energy of Reaction (ΔGtautomer) (kcal/mol)+1.3+0.7
Equilibrium Constant (KT)0.110.31

These hypothetical results would suggest that the interconversion between the lactam and lactim forms has a significant energy barrier, and that the equilibrium lies in favor of the lactam tautomer, although the proportion of the lactim form increases in a polar solvent.

Chemical Reactivity and Derivatization Strategies for 2 1h Pyridinones

Intrinsic Reactivity of the 2(1H)-Pyridinone Core Structure

The reactivity of the 2(1H)-pyridinone ring is governed by the interplay between the amide functionality and the conjugated π-system. The presence of the nitrogen heteroatom and the exocyclic carbonyl group creates a polarized system, influencing its behavior in various chemical reactions. ontosight.aiwikipedia.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Ring

The 2(1H)-pyridinone nucleus is generally considered electron-deficient, which makes electrophilic aromatic substitution more challenging than for benzene. gcwgandhinagar.comuoanbar.edu.iq The electronegative nitrogen atom and the electron-withdrawing carbonyl group deactivate the ring towards electrophilic attack. uoanbar.edu.iq When these reactions do occur, they typically proceed under harsh conditions and favor substitution at the C3 and C5 positions, which are comparatively more electron-rich. quimicaorganica.org The introduction of electron-donating groups can activate the ring and facilitate electrophilic substitution. youtube.com For instance, nitration of the parent 2-pyridone is difficult and results in low yields of 3-nitropyridine. scribd.com

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C4 and C6 positions. gcwgandhinagar.comuoanbar.edu.iq The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution. One of the most well-known reactions is the Chichibabin reaction, where pyridine (B92270) is directly aminated by heating with sodium amide, typically attacking the 2-position. uoanbar.edu.iqscribd.com

Table 1: General Reactivity of the 2(1H)-Pyridinone Core

Reaction Type Position(s) of Attack Reactivity Influencing Factors
Electrophilic Substitution C3, C5 Low Deactivation by N and C=O; requires harsh conditions or activating groups. uoanbar.edu.iqquimicaorganica.org
Nucleophilic Substitution C2, C4, C6 High Activation by N and C=O; facilitated by leaving groups. uoanbar.edu.iqscribd.com

Oxidation and Reduction Pathways of the Pyridinone Moiety

The 2(1H)-pyridinone moiety can undergo both oxidation and reduction, leading to a variety of products. Oxidation can occur at either the ring or the nitrogen atom. A common reaction is the N-oxidation of the pyridine ring using reagents like hydrogen peroxide or peracids to form pyridine-N-oxides. scribd.comresearchgate.net These N-oxides are valuable intermediates as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitution. youtube.comscribd.com Oxidation of the pyridine ring itself can be a significant metabolic pathway for certain pyridine-containing compounds. nih.gov

Reduction of the 2(1H)-pyridinone ring can lead to dihydropyridinones or piperidinones, depending on the reaction conditions and the reducing agent employed. Catalytic hydrogenation, for example, can saturate the ring system. Carbonyl reduction is also a key metabolic pathway for certain pyridinone derivatives. researchgate.net

Synthetic Transformations of 2(1H)-Pyridinone, 5-butyl-6-methyl-

The presence of alkyl side chains and the nitrogen atom in 2(1H)-pyridinone, 5-butyl-6-methyl- provides multiple handles for synthetic modification, allowing for the generation of a diverse library of derivatives.

Functionalization at the Butyl and Methyl Side Chains

The alkyl groups at the C5 and C6 positions offer opportunities for further functionalization. The methyl group at the C6 position is adjacent to a double bond and the nitrogen atom, making it susceptible to reactions such as radical halogenation. This allows for the introduction of a handle for further synthetic manipulations. The butyl group at the C5 position, being a simple alkyl chain, can be more challenging to functionalize directly without affecting other parts of the molecule. nih.govyoutube.com However, modern C-H activation methods are increasingly providing routes to functionalize such unactivated C-H bonds.

N-Alkylation and N-Acylation Reactions for Modifying Heteroatom Substitution

The nitrogen atom of the pyridinone ring can be readily functionalized through N-alkylation and N-acylation reactions. scribd.comsnnu.edu.cn N-alkylation is a common method for introducing diversity into pyridinone-based structures. nih.gov However, a significant challenge in the N-alkylation of 2-pyridones is the potential for competing O-alkylation due to the tautomerism between the 2-pyridone and 2-hydroxypyridine (B17775) forms. organic-chemistry.orgnist.gov The regioselectivity of this reaction is often dependent on the reaction conditions, including the base, solvent, and alkylating agent used. organic-chemistry.orgresearchgate.net Mild and regioselective methods have been developed to favor N-alkylation, such as using specific catalysts or micellar systems. researchgate.netenglelab.com N-acylation, on the other hand, typically proceeds with high N-selectivity to form N-acylpyridinones.

Table 2: Representative N-Alkylation Conditions for 2-Pyridones

Alkylating Agent Base Solvent Catalyst/Additive Outcome Reference
Benzyl bromide K₂CO₃ Water Tween 20 High conversion and regioselectivity for N-alkylation. researchgate.net researchgate.net
α-Keto esters - Toluene P(NMe₂)₃ Regioselective N-alkylation via deoxygenation. organic-chemistry.org organic-chemistry.org
Alkenes - - Palladium catalyst Intermolecular N-alkylation. englelab.com englelab.com

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds and have been extensively applied to pyridinone systems. libretexts.orgrsc.orgmit.edu To utilize these reactions, the pyridinone ring must first be functionalized with a suitable group, typically a halide (e.g., bromo or iodo) or a triflate. These functionalized pyridinones can then be coupled with a variety of partners, such as boronic acids (Suzuki coupling), organotin compounds (Stille coupling), or terminal alkynes (Sonogashira coupling). libretexts.org

For a molecule like 2(1H)-pyridinone, 5-butyl-6-methyl-, a halogen could be introduced at the C3 or C4 position, which could then serve as a handle for palladium-catalyzed cross-coupling. For instance, a 3-bromo-5-butyl-6-methyl-2(1H)-pyridinone could be coupled with an arylboronic acid under Suzuki conditions to introduce an aryl substituent at the C3 position. The choice of ligand, base, and solvent is crucial for the success of these reactions. mit.edu Oxidative C-H activation/arylation reactions have also been developed, which can directly couple C-H bonds on the pyridinone ring with arenes, often with high regioselectivity. snnu.edu.cn

Table 3: Examples of Palladium-Catalyzed Reactions on Pyridinone Scaffolds

Reaction Type Pyridinone Substrate Coupling Partner Catalyst System Product Type Reference
Suzuki Coupling 4-Trifloxy-2-pyridone Aryl boronic acids Pd₂(dba)₃ / P(o-tol)₃ 4-Aryl-2-pyridone
Stille Coupling Organohalide Organotin Pd(0) catalyst Csp²-Csp² or Csp²-Csp coupled product libretexts.org
Sonogashira Coupling Halopyridone Terminal alkyne Pd(0) catalyst, Cu(I) co-catalyst Alkynyl-substituted pyridone libretexts.org
Oxidative Olefination N-Protected 2-pyridone Acrylates, Styrenes Pd(OAc)₂ / Cu(OAc)₂ or AgOAc 5- or 3-olefinated 2-pyridone snnu.edu.cn

Investigation of Derivatization Reaction Mechanisms

The reactivity of the 2(1H)-pyridinone ring is characterized by a tautomeric equilibrium between the pyridone and the hydroxypyridine form. This duality, coupled with the presence of alkyl substituents at the 5- and 6-positions, governs the regioselectivity and stereoselectivity of its derivatization reactions. Mechanistic investigations into these transformations often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the transition states and intermediate species involved.

Key derivatization strategies for 2(1H)-pyridinone, 5-butyl-6-methyl- include N-alkylation, electrophilic substitution on the pyridone ring, and palladium-catalyzed cross-coupling reactions. The interplay of electronic and steric effects from the butyl and methyl groups significantly influences the course of these reactions.

N-Alkylation Mechanisms

The nitrogen atom of the pyridinone ring is a primary site for alkylation. However, the tautomeric nature of the molecule presents a challenge, as O-alkylation can occur competitively. The regioselectivity of N- versus O-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

Recent studies have explored regioselective N-alkylation of 2-pyridones using α-keto esters mediated by tris(dimethylamino)phosphine (P(NMe2)3). This reaction proceeds through a deoxygenation process under mild conditions. organic-chemistry.org The proposed mechanism involves the in situ formation of a Kukhtin–Ramirez adduct, which acts as an active intermediate for nucleophilic displacement by the pyridone nitrogen. organic-chemistry.org This method offers high selectivity for N-alkylation, avoiding the common issue of O-alkylation. organic-chemistry.org

Table 1: Proposed Intermediates in P(NMe2)3-Mediated N-Alkylation of 2-Pyridones

IntermediateDescription
Kukhtin–Ramirez adductFormed from the reaction of P(NMe2)3 and an α-keto ester.
Phosphonium intermediateResulting from the nucleophilic attack of the pyridone on the Kukhtin–Ramirez adduct.
N-alkylated pyridoneThe final product after elimination of tris(dimethylamino)phosphine oxide.

This table is based on the proposed mechanism for the N-alkylation of 2-pyridones using α-keto esters and P(NMe2)3. organic-chemistry.org

Electrophilic Substitution Mechanisms

Electrophilic substitution on the pyridone ring is another important derivatization pathway. The electron-donating nature of the alkyl groups at the 5- and 6-positions, along with the activating effect of the hydroxyl group in the tautomeric form, influences the position of electrophilic attack. Generally, electrophilic substitution on the pyridine ring is challenging due to its electron-deficient nature. However, the pyridone tautomer is more susceptible to such reactions.

Studies on the nitration of 2-pyridone have shown that the reaction can occur on the free base, with the position of nitration being dependent on the acidity of the medium. rsc.org In less acidic conditions, the 3-nitro derivative is favored, while in highly acidic media, the 5-nitro compound is the major product. rsc.org For 2(1H)-pyridinone, 5-butyl-6-methyl-, the presence of the 6-methyl group is expected to direct electrophilic substitution to the C-3 position due to steric hindrance at the C-5 position, which is already substituted with a butyl group.

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of heterocyclic compounds. These reactions typically involve an oxidative addition, transmetalation, and reductive elimination sequence. nih.govnih.gov

For 2(1H)-pyridinone, 5-butyl-6-methyl-, C-H activation followed by cross-coupling is a viable strategy for introducing new functional groups. Research on the palladium-catalyzed oxidative olefination of N-protected 2-pyridones has demonstrated that the presence of a substituent at the 6-position, such as a methyl group, directs the olefination to the C-3 position. This selectivity is attributed to a combination of steric and electronic factors. The general mechanism for such reactions involves the coordination of the palladium catalyst to the pyridone, followed by C-H bond activation to form a palladacycle intermediate. This intermediate then undergoes reaction with the coupling partner, followed by reductive elimination to afford the derivatized product and regenerate the catalyst.

Table 2: Key Steps in Palladium-Catalyzed C-H Functionalization of 6-Methyl-2-Pyridones

StepDescription
C-H ActivationFormation of a palladacycle intermediate at the C-3 position.
Reaction with Coupling PartnerInsertion of the olefin or other coupling partner into the palladium-carbon bond.
Reductive EliminationFormation of the new C-C bond and regeneration of the active palladium catalyst.

This table outlines the general mechanistic steps for the palladium-catalyzed C-H functionalization of 6-methyl substituted 2-pyridones.

Biological Activity and Structure Activity Relationship Sar Studies of 2 1h Pyridinone, 5 Butyl 6 Methyl Analogues

In vitro Biological Activity Screening of Pyridinone Derivatives

The versatility of the 2(1H)-pyridinone core allows for a broad spectrum of biological activities, which have been extensively explored through various in vitro screening assays. These studies have revealed the potential of pyridinone derivatives as antimicrobial, antiviral, and anticancer agents, as well as potent enzyme inhibitors and immunomodulators.

Antimicrobial Activity (Antibacterial, Antifungal) Against Various Pathogens

Pyridinone derivatives have demonstrated notable activity against a range of microbial pathogens.

Antifungal Activity: Certain pyridinone analogues have shown promising antifungal properties. For instance, a compound identified as 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) was found to have antifungal activity against Candida albicans. nih.gov Further studies with derivatives of PYR, namely PYR1 and PYR2, also showed antifungal effects, although to a lesser extent than the parent compound, indicating that the substitution on the aromatic moiety is crucial for activity. nih.gov These compounds were observed to have a fungicidal effect and could inhibit biofilm formation. nih.gov

In another study, six (Z)-3-substitutedmethylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-ones were synthesized and tested against eight types of fungi. The results indicated that these compounds exhibited some level of antifungal activity, with compound 5a showing the best effect among the tested compounds. ccsenet.org Additionally, a series of 2-pyridinyl and 2-pyridinylvinyl substituted quinolines were prepared and showed activity against dermatophytes. nih.gov Specifically, 2-(pyridin-4-yl)quinoline and 2-(2-(pyridin-4-yl)vinyl)quinoline demonstrated significant activity against Candida albicans and non-albicans Candida species, while 6-ethyl-2-(pyridin-2-yl)quinoline was effective against Cryptococcus neoformans. nih.gov Furthermore, enantioselective synthesis of pyrazolo[3,4-b]pyridone derivatives has yielded compounds with excellent inhibitory effects against Phytophthora capsici and Colletotrichum fructicola. acs.org

Antibacterial Activity: Some pyridinone derivatives incorporated into polyurethane coatings have exhibited antibacterial efficacy, showing inhibition zones against Escherichia coli and Staphylococcus aureus. researchgate.net

Antiviral Activity (e.g., against HIV-1, HBV, Influenza)

The 2(1H)-pyridinone scaffold has been a fruitful source for the discovery of potent antiviral agents.

Anti-HIV-1 Activity: Pyridinone derivatives have been identified as specific inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.gov Compounds like 3-[[ (4,7-Dimethyl-1,3-benzoxazol-2-yl) methyl]amino ]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) and 3-[[ (4,7-dichloro-1,3-benzoxazol-2-yl) methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661) demonstrated potent inhibition of HIV-1 RT with IC50 values in the nanomolar range. nih.gov These compounds were found to prevent the spread of HIV-1 infection in cell culture at low concentrations. nih.gov The discovery of pyridin-2(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) was advanced through a scaffold hopping approach from the known inhibitor l697,661. nih.gov Modifications at the C3, C4, and C6 positions of the pyridinone ring have been shown to be crucial for antiviral activity. frontiersin.org

Anti-HBV Activity: Pyridinone derivatives have also emerged as inhibitors of the hepatitis B virus (HBV). A novel pyridazinone derivative, compound 3711, was identified as a non-nucleosidic HBV inhibitor that decreases both extracellular and intracellular HBV DNA levels. nih.gov Another study reported a series of 2-pyridinone analogs based on the lead compound 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one, which showed inhibitory activity against HBV-DNA replication. nih.gov The development of polycyclic pyridone-related anti-HBV agents is an active area of research. nih.gov

Anti-Influenza Activity: The endonuclease activity of the influenza virus polymerase acidic (PA) subunit is a promising target for antiviral therapy. nih.gov Phenyl substituted 3-hydroxypyridin-2(1H)-ones have been designed as inhibitors of this endonuclease. frontiersin.org Additionally, certain pyrimidine (B1678525) and pyridine (B92270) derivatives have shown antiviral activity by targeting the interaction between the PA and PB1 subunits of the influenza virus polymerase. mdpi.com

Other Antiviral Activities: Derivatives of tetrahydro-2(1H)-pyrimidinone have demonstrated activity against various viruses, including fowl plague virus and Semliki Forest virus. nih.gov

Antiproliferative and Anticancer Efficacy Against Human Tumor Cell Lines

The 2(1H)-pyridinone core is a prominent scaffold in the development of anticancer agents, with numerous analogues exhibiting potent antiproliferative activity against a variety of human tumor cell lines. nih.govfrontiersin.org

Studies have shown that pyridino[2,3-f]indole-4,9-dione derivatives possess significant cytotoxic effects. nih.gov For example, 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione demonstrated excellent cytotoxicity against human CNS tumor cells (XF 498) and human colon tumor cells (HCT 15). nih.gov Another derivative, 1-benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione, was also highly cytotoxic against HCT 15 cells. nih.gov

Furthermore, newly synthesized cyanopyridinone and cyanopyridine derivatives have been evaluated for their cytotoxic activities against human tumor cell lines including HepG-2 (liver), HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate). acs.org Some of these compounds showed more potent cytotoxicity against the HePG2 and HCT-116 cell lines than the standard antitumor agent 5-FU. acs.org Spiro-pyridine derivatives have also shown promising anticancer potential against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines. nih.gov

Enzyme Inhibition Studies

The structural features of 2(1H)-pyridinone analogues make them effective inhibitors of various enzymes implicated in disease pathogenesis. nih.govfrontiersin.org

Protein Tyrosine Kinases (PTKs) and Met Kinase: Pyridinone-quinazoline derivatives have been reported as cytotoxic agents that target protein tyrosine kinases (PTKs). nih.govfrontiersin.org Additionally, pyrrolopyridine-pyridinone based compounds have been developed as potent inhibitors of Met kinase. nih.govacs.orgnih.govacs.orgfigshare.com A conformationally constrained 2-pyridone analogue was identified as a potent Met kinase inhibitor with an IC50 value of 1.8 nM. acs.orgnih.govacs.orgfigshare.com This compound also showed inhibitory activity against Flt-3 and VEGFR-2 kinases. nih.govacs.orgfigshare.com

Janus Kinase (JAK) Family: Pyridone 6 is a pan-JAK inhibitor that potently inhibits the JAK kinase family, with IC50 values of 1 nM for JAK2 and TYK2, 5 nM for JAK3, and 15 nM for JAK1. medchemexpress.com The development of pyridone-containing purinones has led to potent pan-JAK inhibitors with profiles suitable for inhaled administration in respiratory diseases. nih.gov

Isocitrate Dehydrogenase (IDH): A series of potent pyrid-2-one inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) have been developed from a screening hit. nih.govnih.govfigshare.com These inhibitors have shown promise for the treatment of cancers with IDH1 mutations. nih.govnih.govfigshare.com

Other Enzyme Inhibition: Pyridin-2(1H)-one derivatives have also been evaluated as urease inhibitors, with some demonstrating superior activity to the standard compound thiourea. researchgate.netresearchgate.net Additionally, 1-hydroxy-2(1H)-pyridinone-based chelators have been designed as potential inhibitors of catechol O-methyl transferase (COMT) for the treatment of Parkinson's disease. nih.gov

Immunomodulatory Properties (e.g., Toll-like Receptor 7 Agonism)

While the primary focus of research on 2(1H)-pyridinone analogues has been on their antimicrobial, antiviral, and anticancer activities, some studies have hinted at their potential immunomodulatory properties. For instance, the inhibition of JAK kinases by pyridone derivatives has direct implications for modulating immune responses, as JAKs are crucial for signaling numerous cytokines involved in immunity and inflammation. osti.gov The development of selective JAK1 inhibitors for the treatment of autoimmune diseases underscores the immunomodulatory potential of this class of compounds. osti.gov However, specific studies focusing on the Toll-like Receptor 7 (TLR7) agonism of 2(1H)-Pyridinone, 5-butyl-6-methyl- analogues are not prominently available in the reviewed literature.

Structure-Activity Relationship (SAR) Profiling for 2(1H)-Pyridinone, 5-butyl-6-methyl- Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For 2(1H)-pyridinone analogues, these studies have provided valuable insights into the structural requirements for their diverse biological activities.

Antimicrobial Activity: In the case of antifungal pyridinone derivatives, the substitution on the aromatic moiety has been identified as highly important for their activity against Candida albicans. nih.gov For urease inhibitors, SAR analysis of pyridin-2(1H)-one derivatives suggests that electron-releasing groups are important for modulating their biological activity. researchgate.net

Antiviral Activity: For anti-HIV pyridinone derivatives, modifications at the C3, C4, and C6 positions of the pyridinone ring are critical for their antiviral potency. frontiersin.org In the development of anti-HBV agents, preliminary SAR studies of 2-pyridinone analogs showed that N-aryl derivatives exhibited better anti-HBV activity than N-alkyl derivatives. nih.gov For influenza endonuclease inhibitors, substitutions of diphenyl groups at both the adjacent 5- and 6-positions of the 3-hydroxypyridin-2(1H)-one scaffold led to a significant enhancement in potency. nih.gov

Anticancer Activity: In the development of Met kinase inhibitors, SAR studies on 2-pyridone analogues led to the identification of potent 4-pyridone and pyridine N-oxide inhibitors. acs.orgnih.govacs.orgfigshare.com The carbonyl oxygen of the pyridone analogues plays an important role in hydrogen-bonding with the backbone NH of Asp1222 in the Met kinase active site. acs.orgacs.org For cyanopyridinone and cyanopyridine derivatives with anticancer activity, the nature and position of substituents on the pyridine ring significantly influence their cytotoxicity against different cancer cell lines. acs.org

Enzyme Inhibition: For JAK inhibitors, the replacement of an imidazopyridine hinge binding motif with a pyridone ring resulted in reduced cytotoxicity while maintaining potent inhibitory activity. nih.gov In the optimization of mIDH1 inhibitors, systematic SAR efforts have elucidated the importance of specific substitutions on the pyrid-2-one scaffold for achieving high potency. nih.govnih.govfigshare.com

These SAR studies provide a rational basis for the design and synthesis of new and more effective 2(1H)-pyridinone analogues with tailored biological activities.

Exploration of N-Substitution Effects on Biological Activity

The effect of introducing substituents at the N1-position of the pyridinone ring is a common strategy to modulate the physicochemical properties and biological activity of this class of compounds. Studies on other 2-pyridinone analogues have shown that N-aryl or N-alkyl substituents can lead to significant changes in activity, for example, in anti-HBV agents where N-aryl derivatives were found to be more potent than N-alkyl derivatives. nih.gov However, there is no specific information available regarding the N-substitution effects on 5-butyl-6-methyl-2(1H)-pyridinone analogues.

Identification of Pharmacophoric Elements and Key Molecular Interactions

A pharmacophore model for 5-butyl-6-methyl-2(1H)-pyridinone analogues has not been established due to the lack of a series of active compounds with defined biological data. Generally, the 2(1H)-pyridinone scaffold itself is a key pharmacophoric element, with the lactam function providing hydrogen bond donor and acceptor capabilities. nih.gov The butyl and methyl groups likely contribute to hydrophobic interactions with target proteins. Molecular modeling studies on other pyridinone derivatives have helped to identify key interactions within the binding sites of enzymes like reverse transcriptase, where the pyridinone ring is positioned between specific amino acid residues. nih.gov Similar studies would be necessary to elucidate the key molecular interactions for the 5-butyl-6-methyl analogues.

Mechanistic Insights into Biological Activity (In vitro Pathways)

Proposed Molecular Mechanisms of Action in Biological Systems

Due to the absence of biological studies on 5-butyl-6-methyl-2(1H)-pyridinone and its derivatives, no specific molecular mechanisms of action have been proposed for this compound series. The broader class of 2(1H)-pyridinone derivatives has been shown to act through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways. nih.gov

Cellular Pathway Modulations Induced by 2(1H)-Pyridinone Derivatives

There is no available data on the specific cellular pathways modulated by 5-butyl-6-methyl-2(1H)-pyridinone derivatives. Research on other pyridinone compounds has demonstrated their ability to influence pathways involved in cell proliferation, inflammation, and microbial growth. nih.govoiccpress.com To understand the cellular effects of the 5-butyl-6-methyl analogues, in vitro assays investigating their impact on relevant cellular pathways would be required.

Potential Applications in Advanced Materials and Chemical Biology

Development of 2(1H)-Pyridinone, 5-butyl-6-methyl- as Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for validating new drug targets and elucidating biological pathways. The development of a successful chemical probe requires a compound with high potency, selectivity, and well-understood characteristics.

There is no information in the reviewed scientific literature on the specific development or use of 5-butyl-6-methyl-2(1H)-pyridinone as a chemical probe. However, given the prevalence of the 2-pyridone scaffold in bioactive compounds, it is plausible that derivatives of this compound could be optimized to serve as probes for specific biological targets. This would require extensive research to identify a specific protein or enzyme to which it binds with high affinity and selectivity, followed by further chemical modification to potentially incorporate reporter tags or reactive groups.

Utilization in Functional Materials (e.g., Dyes, Fluorescent Probes, Complexing Agents)

The unique chemical properties of the 2-pyridone scaffold also lend themselves to applications in materials science. nih.gov These can range from the development of new dyes and fluorescent materials to their use as agents for complexing metal ions.

Specific research on the application of 5-butyl-6-methyl-2(1H)-pyridinone in functional materials is not present in the surveyed literature. There are no indications of its use as a dye or a fluorescent probe. As for its potential as a complexing or chelating agent, which are molecules that can form several bonds to a single metal ion, there is no available data to support this application. green-mountainchem.commade-in-china.comgold-mann.de The potential for the 2-pyridone core to act as a ligand for metal ions exists, but the specific utility of the 5-butyl-6-methyl derivative in this context remains an area for future investigation.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-alkyl-6-methyl-2(1H)-pyridinone derivatives, and how can reaction conditions be optimized?

The synthesis of substituted 2(1H)-pyridinones typically involves cyclization reactions, alkylation, or functional group modifications. For example, methyl-substituted analogs like 3,6-dimethyl-2(1H)-pyridinone are synthesized via acid-catalyzed cyclization of diketones or through regioselective alkylation of pyridinone precursors . To optimize yields, reaction parameters such as temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., p-toluenesulfonic acid) must be systematically varied . For 5-butyl-6-methyl derivatives, introducing the butyl group may require Friedel-Crafts alkylation or palladium-catalyzed coupling, with careful monitoring of steric hindrance from the 6-methyl substituent.

Q. How can structural characterization of 5-butyl-6-methyl-2(1H)-pyridinone be performed to confirm regiochemistry and purity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify substituent positions. For example, methyl groups in 3,6-dimethyl-2(1H)-pyridinone show distinct splitting patterns due to ring anisotropy .
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm1^{-1}) and N-H bonds (~3100 cm1^{-1}) confirm the pyridinone core. Isotopic substitution (e.g., deuterated analogs) can resolve overlapping peaks .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C10_{10}H15_{15}NO for 5-butyl-6-methyl derivative) and detects fragmentation patterns .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of bulky substituents (e.g., butyl) in 2(1H)-pyridinone derivatives?

Bulky groups like butyl at the 5-position may face steric clashes with the 6-methyl group. Strategies include:

  • Directed ortho-Metalation : Using directing groups (e.g., methoxy) to control substitution sites .
  • Computational Modeling : Density Functional Theory (DFT) predicts favorable reaction pathways and transition states, reducing trial-and-error experimentation .
  • Protection/Deprotection : Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl groups) to ensure regioselective alkylation .

Q. How do electronic and steric effects of 5-butyl and 6-methyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing carbonyl group in pyridinone activates the ring for NAS, but steric effects from substituents can hinder reactivity. For example:

  • Electronic Effects : The 5-butyl group may donate electron density via inductive effects, slightly deactivating the ring.
  • Steric Effects : The 6-methyl group creates steric hindrance at adjacent positions, directing attacks to less hindered sites (e.g., 3-position). Kinetic studies using varying electrophiles (e.g., iodomethane vs. benzyl bromide) can quantify these effects .

Q. What computational approaches are used to predict the biological activity of 5-butyl-6-methyl-2(1H)-pyridinone analogs?

  • Molecular Docking : Simulates binding affinities to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Structural analogs with methyl groups have shown affinity for inflammatory targets .
  • QSAR Modeling : Relates substituent properties (e.g., logP, polar surface area) to bioactivity. For example, lipophilic butyl groups may enhance membrane permeability but reduce solubility .
  • MD Simulations : Assess stability of ligand-receptor complexes over time, identifying critical hydrogen bonds or π-π interactions .

Methodological Recommendations

  • Synthesis Optimization : Use DoE (Design of Experiments) to systematically vary reaction parameters and identify optimal conditions .
  • Contradiction Resolution : If spectral data conflicts with expected structures, employ 2D NMR (e.g., HSQC, COSY) to resolve ambiguities .
  • Toxicity Screening : Utilize EPA DSSTox databases to assess predicted toxicity profiles before biological testing .

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